molecular formula C7H11ClN2O2S B13139878 (3-Methanesulfonylphenyl)hydrazine hydrochloride

(3-Methanesulfonylphenyl)hydrazine hydrochloride

Cat. No.: B13139878
M. Wt: 222.69 g/mol
InChI Key: ZHOVXNVTZGPAFH-UHFFFAOYSA-N
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Description

(3-Methanesulfonylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2S. It is also known under the name Mesulfen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methanesulfonylphenyl)hydrazine hydrochloride typically involves the reaction of 3-methanesulfonylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: (3-Methanesulfonylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(3-Methanesulfonylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is utilized in the manufacturing of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (3-Methanesulfonylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. Further research is needed to fully elucidate the molecular mechanisms underlying its biological activities.

Comparison with Similar Compounds

  • (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine
  • 4-(3-Methanesulfonylphenyl)-1-propyl-piperidine

Comparison: Compared to these similar compounds, (3-Methanesulfonylphenyl)hydrazine hydrochloride exhibits unique properties and applications . For instance, it has distinct chemical reactivity and biological activities that make it suitable for specific research and industrial purposes .

Properties

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69 g/mol

IUPAC Name

(3-methylsulfonylphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-2-3-6(5-7)9-8;/h2-5,9H,8H2,1H3;1H

InChI Key

ZHOVXNVTZGPAFH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)NN.Cl

Origin of Product

United States

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